molecular formula C12H8ClNO B11890771 6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one

6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one

Cat. No.: B11890771
M. Wt: 217.65 g/mol
InChI Key: CWJCAUZUQGIDCS-UHFFFAOYSA-N
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Description

6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one typically involves the reaction of 6-chloroquinolin-2(1H)-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like chloroform under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Cyclization Reactions: The propargyl group can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted quinolin-2(1H)-ones.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

Scientific Research Applications

6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets. It has been shown to inhibit pathways related to endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroquinolin-2(1H)-one: Lacks the propargyl group, making it less versatile in cyclization reactions.

    1-(Prop-2-yn-1-yl)quinolin-2(1H)-one: Lacks the chloro group, affecting its reactivity in substitution reactions.

Uniqueness

6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is unique due to the presence of both the chloro and propargyl groups, which allow it to participate in a wider range of chemical reactions and enhance its potential biological activities.

Properties

Molecular Formula

C12H8ClNO

Molecular Weight

217.65 g/mol

IUPAC Name

6-chloro-1-prop-2-ynylquinolin-2-one

InChI

InChI=1S/C12H8ClNO/c1-2-7-14-11-5-4-10(13)8-9(11)3-6-12(14)15/h1,3-6,8H,7H2

InChI Key

CWJCAUZUQGIDCS-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=C(C=CC1=O)C=C(C=C2)Cl

Origin of Product

United States

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